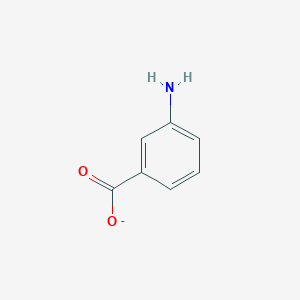

3-Aminobenzoate

描述

Significance and Context within Aminobenzoic Acid Isomers

3-aminobenzoate, also known as meta-aminobenzoic acid (MABA), is an organic compound with the chemical formula C₇H₇NO₂. ontosight.ai It is one of three isomers of aminobenzoic acid, the others being 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). mdpi.comhmdb.ca The key structural difference between these isomers lies in the position of the amino group (-NH₂) on the benzene (B151609) ring relative to the carboxylic acid group (-COOH). mdpi.comatamanchemicals.com In this compound, the amino group is at the meta position. wikipedia.org

While all three isomers share the same molecular formula, their differing structures result in distinct chemical and biological properties. For instance, 2-aminobenzoic acid and 4-aminobenzoic acid are synthesized from the central shikimate pathway metabolite chorismate, whereas this compound is not. researchgate.net 4-aminobenzoic acid is a well-known component of folic acid and has been extensively studied for its role in various biological processes and as a building block for pharmaceuticals. nih.govnih.govacs.org In contrast, the biological functions of this compound are less understood, though it is recognized as an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. mdpi.comphysiology.org

Recent research has begun to shed more light on the unique roles of this compound. For example, it has been identified as a dietary component that can enhance intestinal barrier integrity. physiology.orgbiorxiv.org This distinguishes it from its isomers and highlights its potential therapeutic applications. The structural variations among the aminobenzoic acid isomers are a key area of study, as they influence the molecules' interactions and functions within biological systems.

Historical Perspectives on this compound Research

Historically, research on aminobenzoic acids has often focused more on the para-isomer, 4-aminobenzoic acid (PABA), which was identified as a vitamin-like substance (Vitamin Bx) in 1939. nih.gov PABA's role in folate biosynthesis and its use in sunscreens brought it to the forefront of scientific investigation. nih.govacs.org

Research into this compound has traditionally been centered on its utility as a chemical intermediate. It has long been used in the synthesis of various dyes and as a building block for more complex pharmaceutical compounds. wikipedia.orgchemimpex.com The primary method for its preparation involves the reduction of 3-nitrobenzoic acid. wikipedia.org

More recently, scientific interest in this compound has expanded beyond its role as a synthetic precursor. Studies have begun to explore its biological activities and potential therapeutic applications. For example, research has investigated its role in the biosynthesis of certain natural products and its effects on biological systems, such as its ability to modulate intestinal permeability. researchgate.netphysiology.org This shift indicates a growing recognition of this compound as a molecule with its own distinct biological significance.

Overview of Key Research Domains

The study of this compound spans several key research domains:

Organic and Medicinal Chemistry: A primary area of research involves the use of this compound as a starting material or intermediate in the synthesis of a wide range of organic molecules. pubcompare.ai This includes the development of novel pharmaceutical compounds, such as anesthetics and anti-inflammatory agents. ontosight.airsc.org Its derivatives have also been explored for their potential antimicrobial and antiviral properties. ontosight.ai

Polymer Chemistry: this compound and its derivatives are utilized in the synthesis and modification of polymers. chemimpex.com For instance, copolymers of aniline (B41778) and ethyl this compound have been synthesized and characterized to investigate their physicochemical properties, including electrical conductivity. researchgate.net Research in this area also explores the incorporation of 3-aminobenzoic acid into polymers to enhance their thermal and mechanical properties for high-performance applications. chemimpex.comresearchgate.net

Biochemical and Biological Research: There is a growing body of research focused on the biological roles of this compound. This includes its involvement as a metabolite in biological processes and its potential as a biomarker for certain diseases. ontosight.ai Recent studies have highlighted its role in enhancing intestinal barrier function, suggesting potential therapeutic applications for conditions like ulcerative colitis. physiology.orgbiorxiv.org Furthermore, its derivatives are being investigated for activities such as cholinesterase inhibition. researchgate.net

Materials Science: In materials science, this compound is used in the creation of new materials with specific properties. For example, it has been used to synthesize metal-organic frameworks (MOFs). researchgate.net Additionally, hybrid conducting nanocomposites of poly(3-aminobenzoic acid) have been prepared and studied for applications such as corrosion protection. tandfonline.com

属性

CAS 编号 |

2906-33-4 |

|---|---|

分子式 |

C7H6NO2- |

分子量 |

136.13 g/mol |

IUPAC 名称 |

3-aminobenzoate |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |

InChI 键 |

XFDUHJPVQKIXHO-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-] |

规范 SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 Aminobenzoate and Its Derivatives

Established Chemical Synthesis Routes

Traditional chemical synthesis of 3-aminobenzoate relies on several well-documented pathways, primarily involving the functional group transformation of substituted benzene (B151609) rings. These methods are foundational in organic chemistry and have been widely used for the production of aminobenzoic acids.

Reduction of Nitrobenzoate Precursors

The reduction of a nitro group is a common and effective method for preparing aromatic amines, and the synthesis of this compound from 3-nitrobenzoic acid or its esters is a classic example. google.com This transformation can be achieved using various reducing agents and catalytic systems.

Catalytic hydrogenation is a widely employed method, often utilizing noble metal catalysts such as palladium on carbon (Pd/C) or platinum oxide. researchgate.net The reaction typically involves treating the nitrobenzoate precursor with hydrogen gas in a suitable solvent like methanol (B129727) or ethanol. This method is known for its high efficiency and clean conversion, often yielding quantitative results with straightforward product isolation.

Another prevalent technique is the use of metals in acidic media, such as iron powder in the presence of acetic acid or hydrochloric acid. ias.ac.in This method provides a cost-effective alternative to catalytic hydrogenation. For example, the reduction of 3-nitrobenzoic acid can be carried out with reduced iron powder and a proton acid like ammonium (B1175870) chloride or hydrochloric acid in a solvent such as water or ethanol. ias.ac.in Other reducing agents, including sodium dithionite (B78146) or thiourea (B124793) dioxide in an alkaline solution, have also been reported for the reduction of 3-nitrobenzoic acid.

| Precursor | Reagents/Catalyst | General Conditions | Reference |

| 3-Nitrobenzoic Acid | Iron Powder / Acid | Reflux in aqueous/alcoholic solvent | , ias.ac.in |

| Methyl 3-nitrobenzoate | H₂ / Palladium on Carbon | Atmospheric or higher pressure, alcoholic solvent | |

| Ethyl p-nitrobenzoate | H₂ / Platinum Oxide Catalyst | Shaken with hydrogen in ethanol | researchgate.net |

| 3-Nitrobenzoic Acid | Sodium Dithionite | Aqueous NaOH/NH₃ solution |

This table provides a summary of common methods for the reduction of nitrobenzoate precursors.

Amination of Halobenzoates

The direct substitution of a halogen atom on a benzoic acid derivative with an amino group presents another synthetic route. This nucleophilic aromatic substitution is typically facilitated by a copper catalyst, a process often referred to as a copper-catalyzed amination or Ullmann condensation.

This method involves reacting a halobenzoate, such as 3-chlorobenzoic acid or 3-bromobenzoic acid, with an ammonia (B1221849) source. For instance, the amination of 3-methyl-2-chlorobenzoic acid has been achieved by introducing ammonia gas in the presence of a copper catalyst (e.g., cuprous chloride or copper oxide) and an alkaline agent like sodium carbonate. google.com The reaction is typically carried out at elevated temperatures in a solvent such as DMSO or acetonitrile (B52724), with yields reported to be as high as 90.3%. google.com While direct examples for this compound are less common in readily available literature, the methodology is a recognized pathway for synthesizing aromatic amines from their halo-analogs. orgsyn.orgnih.gov

Hydrolysis of Corresponding Amides and Nitriles

This compound can also be prepared through the hydrolysis of related functional groups, specifically amides (3-aminobenzamide) and nitriles (3-cyanobenzoic acid or its esters). orgsyn.org Hydrolysis is a fundamental organic reaction that cleaves these functional groups to form a carboxylic acid.

The hydrolysis of nitriles typically proceeds in two stages: first to an amide, and then further to the carboxylic acid. scirp.org This can be accomplished under either acidic or basic conditions, often requiring heating. For example, the conversion of a cyanobenzoic acid to the corresponding phthalic acid (a dicarboxylic acid) can be achieved by heating in an aqueous solution with reagents like sodium hydroxide (B78521) and hydrogen peroxide. scirp.orgscirp.org Similarly, the cyano group of ethyl 3-cyanobenzoate can be reduced to an amine, and the ester can be hydrolyzed to form the carboxylic acid, providing a pathway to aminobenzoic acid derivatives.

Amide hydrolysis also requires vigorous conditions, such as prolonged heating with aqueous acid or base. Current time information in Bangalore, IN. The preparation of 3-aminobenzamide (B1265367) itself can be accomplished from methyl this compound by treatment with an excess of ammonia. ias.ac.in The subsequent hydrolysis of the amide group would yield the final 3-aminobenzoic acid.

Green Chemistry Approaches in this compound Synthesis

In response to the environmental impact of traditional chemical synthesis, green chemistry principles are increasingly being applied to produce this compound. These methods prioritize the use of non-toxic solvents like water, renewable materials, and energy-efficient processes.

Catalytic Preparations in Subcritical Water

A significant advancement in green synthesis is the use of subcritical water as a reaction medium. A novel "one-pot" process has been developed for the production of 3-aminobenzoic acid (3-ABA) starting from 3-nitrobenzaldehyde (B41214). prepchem.com This method is notable for being metal-free and not requiring an external hydrogen gas source. prepchem.com

The process involves two simultaneous reactions: the reduction of the nitro group and the oxidation of the formyl group, catalyzed by a carbonaceous bio-based material like commercial charcoal (e.g., NORIT GAC 12-40). The reaction is conducted in a batch reactor under subcritical water conditions (e.g., 300°C and 90 bar). Research has shown that the yield of 3-ABA is sensitive to parameters such as temperature, reaction time, and the amount of water and catalyst used. mdpi.com Under optimized conditions, a yield of 59% has been achieved. This approach highlights a sustainable alternative by using water as a green solvent and a low-cost, bio-based carbon catalyst.

| Parameter | Condition | 3-ABA Yield (%) | Reference |

| Temperature | 250 °C | 11 | mdpi.com |

| Temperature | 300 °C | 59 | mdpi.com |

| Temperature | 310 °C | 33 | mdpi.com |

| Water Volume | 35 mL | 15 | |

| Water Volume | 55 mL | 33 | |

| Water Volume | 65 mL | 26 |

This interactive data table shows the effect of temperature and water volume on the yield of 3-aminobenzoic acid (3-ABA) in subcritical water, using 10 mmol of 3-nitrobenzaldehyde and 6 g of NORIT GAC 12-40 catalyst for 6 hours. mdpi.com

Sustainable Bioproduction Strategies

Biosynthesis offers a renewable and environmentally friendly route to aminobenzoic acids. While the ortho- and para-isomers of aminobenzoate are naturally derived from the shikimate pathway, the meta-isomer (this compound) is not. google.com However, recent breakthroughs in metabolic engineering have enabled the de novo microbial biosynthesis of 3-aminobenzoic acid (3AB).

Researchers have successfully engineered Escherichia coli to produce 3AB from glucose. nih.gov This was achieved by introducing the gene for 3AB synthase (PctV) from Streptomyces pactum, which converts the shikimate pathway intermediate 3-dehydroshikimate (DHS) into 3AB. nih.gov Further engineering of the endogenous shikimate pathway in E. coli was performed to enhance the supply of the DHS precursor. nih.gov Studies investigating the impact of cultivation temperature on production found that 37°C was optimal, though significant amounts of the DHS precursor still accumulated, indicating a potential bottleneck at the final conversion step. nih.gov

| Cultivation Temperature | This compound (mg/L) | 3-Dehydroshikimate (mg/L) | Reference |

| 37 °C | 1.5 | 51 | nih.gov |

| 30 °C | 0.7 | 55 | nih.gov |

| 20 °C | 0.3 | 68 | nih.gov |

This data table illustrates the production of this compound (3AB) and the accumulation of its precursor, 3-dehydroshikimate (DHS), in an engineered E. coli strain at different cultivation temperatures. nih.gov

Derivatization and Functionalization Strategies

The modification of this compound through derivatization and functionalization is a key strategy to alter its physicochemical properties and enhance its utility in various applications, from pharmaceutical development to analytical chemistry. These strategies primarily target the amino and carboxylic acid functional groups, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

Esterification of the carboxylic acid group of this compound is a common derivatization technique. This reaction is typically achieved by reacting 3-aminobenzoic acid with an alcohol in the presence of a catalyst. For instance, Methyl this compound is synthesized by the esterification of 3-aminobenzoic acid with methanol. ontosight.ai A general method involves cooling a solution of the aminobenzoic acid in methanol to 0°C, followed by the dropwise addition of thionyl chloride, and then refluxing the mixture for 24 hours. chemicalbook.com

Transesterification is another important method for creating a variety of aminobenzoate esters. google.comgoogle.com This process involves the reaction of an alkyl aminobenzoate with an alcohol, often one with a higher boiling point or a more complex structure, in the presence of a transesterification catalyst. google.comgoogle.com To drive the equilibrium towards the desired product, an auxiliary alcohol with a lower boiling point can be introduced to the reaction mixture. This auxiliary alcohol reacts to form a byproduct that can be easily removed by distillation, thus favoring the formation of the target ester. google.comgoogle.com

A notable example of an ester derivative is Tricaine (B183219), which is the ethyl ester of 3-aminobenzoic acid. nih.gov

Table 1: Examples of Esterification Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| 3-Aminobenzoic acid | Methanol | Thionyl chloride, reflux | Methyl this compound | ontosight.aichemicalbook.com |

| 3-Aminobenzoic acid | Ethanol | Not specified | Ethyl this compound (Tricaine) | nih.gov |

| Alkyl aminobenzoate | Alcohol reagent | Transesterification catalyst | Aminobenzoate ester | google.comgoogle.com |

Alkylation Reactions

Alkylation of the amino group in this compound and its esters introduces alkyl substituents, leading to the formation of secondary or tertiary amines. These modifications can significantly alter the compound's biological activity and physical properties. For example, a series of novel benzoate (B1203000) compounds with potential local anesthetic effects were synthesized starting from 4-aminobenzoic acid and 4-hydroxybenzoic acid through steps including alkylation and esterification. rsc.org

One approach to alkylation involves reacting an aminobenzoate ester with an alkyl halide. Another powerful method is reductive amination.

Specific Derivatization for Analytical Enhancement

Derivatization is a crucial step in the analysis of many compounds, including this compound, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS). The primary goals are to increase volatility, improve thermal stability, and introduce a chromophore or fluorophore for enhanced detection. thermofisher.comresearchgate.netsigmaaldrich.com

For GC analysis, silylation is a common technique where active hydrogens on the amino and carboxylic acid groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a reagent used to derivatize amino acids, making them more volatile and stable for GC analysis. thermofisher.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation. acs.org A polarity-regulated derivatization method has been established for profiling amino-containing metabolites. In one study, 3-aminobenzoic acid was among the aromatic metabolites that were readily separated and quantified after derivatization with 5-AIQC. researchgate.net Benzoyl chloride has also been used to derivatize amines and alcohols, improving their chromatographic performance. acs.org

Table 2: Derivatization Reagents for Analytical Enhancement

| Analytical Technique | Derivatization Reagent | Purpose | Target Functional Group(s) | Reference(s) |

| Gas Chromatography (GC) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and stability | Amino and Carboxylic acid | thermofisher.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Increase volatility and stability | Amino, Hydroxyl, Thiol | sigmaaldrich.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS) | Enhance separation and detection | Amino | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Benzoyl Chloride | Improve chromatographic performance | Amino and Alcohol | acs.org |

Reductive Amination Protocols

Reductive amination is a versatile method for the alkylation of the amino group of this compound and its esters. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. alfa-chemistry.com

A study on direct reductive amination of ketones utilized rhodium and ruthenium catalysts. For example, ethyl this compound was reacted with acetone (B3395972) in the presence of RuCl3·3H2O and carbon monoxide to produce ethyl 3-(diisopropylamino)benzoate. rsc.org The Borch reductive amination is a well-known variation that often employs sodium cyanoborohydride (NaBH3CN) as the reducing agent due to its selectivity and stability in mildly acidic conditions. alfa-chemistry.com

Table 3: Reductive Amination of Ethyl this compound

| Carbonyl Compound | Catalyst/Reducing Agent | Solvent | Temperature | Product | Yield | Reference(s) |

| Acetone | RhCl3·4H2O / CO | Ethanol | 180 °C | Not specified | 60% (NMR) | rsc.org |

| Acetone | RuCl3·3H2O / CO | Acetonitrile | 160 °C | Ethyl 3-(diisopropylamino)benzoate | Not specified | rsc.org |

Polarity-Regulated Derivatization Techniques

Polarity-regulated derivatization is an advanced strategy employed to enhance the separation and detection of metabolites in complex biological samples. This technique is particularly useful in liquid chromatography-mass spectrometry (LC-MS) based metabolomics.

A study established a polarity-regulated derivatization method using a newly synthesized reagent, (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS), for the profiling of amino-containing metabolites. This method significantly improved the separation efficiency and detection sensitivity. In this research, 3-aminobenzoic acid was one of several aromatic metabolites that were successfully derivatized, allowing for their effective separation and quantification. researchgate.net The derivatization of polar compounds like this compound is often necessary for reversed-phase HPLC as they are typically unretained on C18-silica columns without modification. thermofisher.com

Formation of Schiff Bases

The amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of coordination chemistry and has been used to synthesize a wide variety of ligands and their metal complexes.

For example, Schiff bases have been synthesized by reacting 3-aminobenzoic acid with various aldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665) and 3-formyl-acetyl-acetone. ajol.infonih.gov In one study, the condensation of 2-hydroxy-1-naphthaldehyde with 3-aminobenzoic acid in a 1:1 molar ratio yielded a bidentate Schiff base ligand. ajol.info Another work reported the formation of a Schiff base from the reaction of 3-formyl-acetyl-acetone with 3-aminobenzoic acid. nih.gov These Schiff bases derived from this compound have been used to synthesize ruthenium(II) complexes with potential antiproliferative activity. nih.gov

Coordination Chemistry and Metal Complexes of 3 Aminobenzoate

Synthesis and Characterization of 3-Aminobenzoate Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with 3-aminobenzoic acid (3-abaH) in a suitable solvent system. Characterization of the resulting complexes is accomplished through a combination of techniques including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

The coordination chemistry of this compound with alkaline earth metals has been explored, leading to polymeric structures. A notable example is the first structurally characterized alkaline earth metal complex of 3-aminobenzoic acid, [Ca(3-aba)₂(H₂O)₂]n. core.ac.ukscispace.com This complex was synthesized by reacting calcium carbonate (CaCO₃) or calcium chloride dihydrate (CaCl₂·2H₂O) with 3-aminobenzoic acid. core.ac.uk The reaction yields needle-shaped crystals. core.ac.uk Characterization using elemental analysis, IR, UV-vis, ¹H NMR spectroscopy, and thermogravimetric analysis (TGA) confirmed the composition. core.ac.uk Single-crystal X-ray diffraction revealed a one-dimensional (1D) polymeric chain structure. core.ac.uk While the coordination behavior of 3-aminobenzoic acid with other group 2 metals has been less investigated, studies on related aminobenzoic acids suggest a rich structural chemistry for these metals. core.ac.ukresearchgate.netias.ac.in

Transition metals readily form coordination polymers with this compound, often in conjunction with other ligands. For example, two new transition metal coordination polymers, Zn(abz)(bipy) and Mn(bipy)₅(H₂O)₆₂ · 2(abz) · 2(H₂O) (where abz = this compound and bipy = 4,4′-bipyridine), have been synthesized and characterized. tandfonline.comtandfonline.comresearchgate.net These compounds were prepared through self-assembly of the metal salts with the organic ligands and were characterized by elemental analysis, FTIR spectroscopy, and single-crystal X-ray diffraction. tandfonline.comtandfonline.comresearchgate.net The zinc complex forms a 2D layered network, while the manganese complex features a 3D supramolecular grid. tandfonline.comtandfonline.comresearchgate.net Similarly, cobalt(II) and nickel(II) also form coordination polymers with 3-aminobenzoic acid. researchgate.net In some mixed-ligand systems, such as with manganese and diethanolamine (B148213), the this compound molecule acts as a non-coordinating counter-ion in its benzoate (B1203000) form. iucr.orgiucr.org

Table 1: Selected Transition Metal Coordination Polymers with this compound

| Compound Formula | Metal Ion | Dimensionality | Structural Features |

| Zn(abz)(bipy) | Zn(II) | 2D | Layered network with a (4,4) net topology. tandfonline.comtandfonline.com |

| Mn(bipy)₅(H₂O)₆₂·2(abz)·2(H₂O) | Mn(II) | 3D | Supramolecular grid with large cavities. tandfonline.comtandfonline.com |

| [Ca(3-aba)₂(H₂O)₂]n | Ca(II) | 1D | Linear coordination polymer. core.ac.uk |

Organotin derivatives of this compound have been synthesized and characterized, showing interesting structural properties. orientjchem.org Triorganotin esters, including trimethyltin, tributyltin, and triphenyltin (B1233371) derivatives of 3-aminobenzoic acid, have been reported. nih.gov The synthesis of diphenyltin(IV) di-3-aminobenzoate and triphenyltin(IV) this compound has also been achieved. Characterization is typically performed using elemental analysis, FT-IR, and solution-state ¹H and ¹³C NMR spectroscopy. nih.gov X-ray diffraction studies on related organotin aminobenzoates have shown that these compounds can exist as coordination polymers in the solid state, often featuring bridging carboxylate groups that lead to a trigonal bipyramidal geometry around the tin(IV) center. nih.gov However, in solution, these derivatives tend to become monomeric, adopting a tetrahedral coordination environment in non-coordinating solvents like chloroform, or a trigonal bipyramidal geometry in coordinating solvents like DMSO due to solvent coordination. nih.gov

Half-sandwich Ru(II) complexes incorporating this compound have been synthesized, often as part of a larger Schiff base ligand. nih.govresearchgate.net These complexes, with the general formula [(YZ)Ru(II)(η⁶-arene)(X)]⁺ (where YZ is a chelating bidentate ligand and X is a halide), are of interest for their potential applications. nih.govresearchgate.net The synthesis involves reacting a ruthenium precursor, such as [{(η⁶-p-cymene)RuCl}₂(μ-Cl)₂], with a Schiff base ligand derived from 3-aminobenzoic acid or its esters. researcher.life Characterization by methods including NMR and ESI-MS confirms the "piano-stool" geometry typical of these complexes, where the Ru(II) center is coordinated by the arene, the bidentate ligand, and a halide. researchgate.netresearcher.life

Organotin Aminobenzoate Derivatives

Coordination Modes and Ligand Behavior

The this compound ligand exhibits diverse coordination behavior due to its two functional groups. iucr.org The carboxylate group is the primary site for coordination to metal ions and can adopt several modes:

Monodentate: The carboxylate group binds to a single metal center through one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bidentate Bridging: The carboxylate group bridges two different metal centers. This is a common mode in the formation of coordination polymers. nih.gov

In the calcium complex [Ca(3-aba)₂(H₂O)₂]n, the this compound ligand demonstrates both chelating and bridging capabilities simultaneously, contributing to the formation of the 1D polymer. core.ac.uk In the zinc coordination polymer Zn(abz)(bipy), the this compound ligand acts in a bridging mode, connecting two zinc centers. tandfonline.com

Supramolecular Architectures and Hydrogen Bonding Networks

A defining feature of this compound metal complexes is their tendency to form extended supramolecular architectures through non-covalent interactions. nih.gov Hydrogen bonding is particularly significant in these systems. iucr.org

In the 1D polymeric chains of [Ca(3-aba)₂(H₂O)₂]n, the amino groups, which are not involved in direct coordination to the calcium ion, form hydrogen bonds (N-H···O) with the oxygen atoms of coordinated water molecules in neighboring chains. core.ac.uk Additionally, O-H···O hydrogen bonds exist between the polymeric chains, involving both the coordinated water molecules and carboxylate oxygen atoms. core.ac.ukias.ac.in These extensive hydrogen bonding networks link the 1D chains into a stable three-dimensional supramolecular metal-organic framework. core.ac.uk

In transition metal complexes, such as Zn(abz)(bipy), layers are connected through N–H···O hydrogen bonding interactions between the amino groups of the this compound ligand and the perchlorate (B79767) anions. tandfonline.com In other cases, extensive O-H···O and N-H···O hydrogen bonds between ligands and solvent molecules lead to 3D supramolecular structures. iucr.orgnih.gov Furthermore, π-π stacking interactions between the aromatic rings of the this compound ligands can also contribute to the stabilization of the final crystal packing, as seen in the calcium complex. core.ac.uknih.gov These weak interactions are critical in dictating the final dimensionality and topology of the crystal structure, transforming simple 1D chains or 2D layers into complex and robust 3D networks. iucr.orgacs.org

Stability of Coordination Complexes in Solution

The stability of metal complexes in solution is a critical aspect of coordination chemistry, quantifying the extent to which a metal ion and ligands associate to form a complex at equilibrium. This stability is expressed thermodynamically through stability constants. The thermodynamic stability of a complex refers to the amount of complex that will be formed when the system reaches equilibrium. gcnayanangal.com

The formation of a metal complex (MLn) in solution is a stepwise process, where 'M' is the central metal ion and 'L' is the ligand. Each step has a corresponding stepwise stability constant (K).

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) ... MLₙ₋₁ + L ⇌ MLₙ; Kₙ = [MLₙ] / ([MLₙ₋₁][L])

Several physicochemical methods are employed to study metal complex formation in solution and determine stability constants, including potentiometric titration, spectrophotometry, and paper electrophoresis. ajrconline.orgscirp.org The Irving-Rossotti pH-titration technique is a widely used potentiometric method for this purpose. jetir.org

Research into the stability of this compound complexes reveals important details about their formation and comparative stability. Studies using paper electrophoresis have been conducted to determine the stability constants of mixed-ligand (ternary) complexes. For example, the stability of a ternary complex involving Zinc(II), this compound as the primary ligand, and Nitrilotriacetic acid (NTA) as the secondary ligand has been investigated. ajrconline.org

The study highlighted that the stability constants for the ternary complexes of this compound are higher than those of its isomers, 2-aminobenzoic acid and 4-aminobenzoic acid. This increased stability is attributed to the stronger acidic character of 3-aminobenzoic acid compared to its isomers. ajrconline.org Generally, the formation of ternary complexes often leads to higher stability compared to the corresponding binary complexes. ajrconline.org

| System | Log K |

|---|---|

| [Zn(this compound)(NTA)]⁻ | 5.85 |

The stability of coordination complexes is also influenced by thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These values provide insight into the spontaneity and driving forces of the complexation reaction. The relationship is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction. Studies on related aminobenzoic acid isomers, such as o-aminobenzoic acid (anthranilic acid), have shown that the complex formation processes are often exothermic (negative ΔH), meaning the stability constants decrease with a rise in temperature. This suggests that the formation of the complex is enthalpically driven.

For comparison, the stability constants for binary complexes of the isomer 4-aminobenzoic acid (p-aminobenzoic acid or PABA) with various transition metals have been determined using pH-metric methods. jetir.org The data reveals the formation of both 1:1 and 1:2 metal-to-ligand complexes in solution.

| Metal Ion | log K₁ | log K₂ | log β |

|---|---|---|---|

| Co(II) | 3.1331 | 3.8427 | 8.0658 |

| Cu(II) | 3.6159 | 3.3200 | 6.9359 |

| Fe(III) | 3.4501 | 3.6800 | 7.1301 |

| Ni(II) | 3.2000 | 3.2500 | 6.4500 |

| Zn(II) | 3.0667 | 3.3667 | 6.4334 |

| Cd(II) | 2.8667 | 3.4333 | 6.3000 |

The order of stability for these 4-aminobenzoate (B8803810) complexes was found to be Co(II) > Cu(II) > Fe(III) > Ni(II) > Zn(II) > Cd(II). jetir.org Such stability orders are influenced by factors like the ionic radius and the electronic configuration of the metal ion. hakon-art.com

Reaction Mechanisms and Chemical Reactivity of 3 Aminobenzoate

Investigation of Intramolecular Interactions

The positioning of the amino and carboxyl groups in 3-aminobenzoic acid influences its internal charge distribution. Intramolecular charge transfer (ICT) is a notable phenomenon in aminobenzoic acids, generally occurring from the electron-donating amino group to the electron-accepting carboxylic group. researchgate.net In 3-aminobenzoic acid, this charge transfer primarily arises from the amino group to the carbonyl group, which possesses a strong electron-accepting nature. researchgate.net

The protonation sites of aminobenzoic acid derivatives, including 3-aminobenzoate, are crucial in determining their chemical properties. These molecules have two potential protonation sites: the amine (N-protonation) and the carbonyl oxygen (O-protonation). rsc.org The preferred site depends on both the molecule's intrinsic properties, such as resonance effects, and its environment. While N-protonation is generally favored in aqueous solutions, O-protonation can be preferred in the gas phase, sometimes resulting in the observation of both protonated forms. rsc.org

Electron Density Distribution and Reactivity Preferences

The electron density distribution in this compound is a key factor in its reactivity. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring creates a specific electronic profile that influences how the molecule interacts with other chemical species. The amine group increases the electron density of the aromatic ring, particularly at the ortho and para positions, while the carboxylic acid group decreases it.

Studies on cocrystals of 3-aminobenzoic acid with other molecules, such as nitrofurantoin (B1679001), have shown that the formation of these structures can alter the electronic and chemical properties of the parent molecules. rsc.org For instance, the formation of a cocrystal can lead to a smaller HOMO-LUMO energy gap, indicating that the resulting cocrystal is more chemically reactive than the individual components. rsc.orgresearchgate.net This increased reactivity suggests that cocrystallization can be a viable method for modifying the physicochemical properties of active pharmaceutical ingredients. rsc.orgresearchgate.net

Mechanisms of Polymerization for this compound

3-Aminobenzoic acid can undergo polymerization to form poly(3-aminobenzoic acid) (P3ABA). mdpi.comelectrochemsci.org This process can be achieved through chemical or electrochemical oxidative methods. tandfonline.comaip.org The polymerization mechanism is believed to be similar to that of aniline (B41778), involving a radical mechanism where intermolecular connections are formed through the amino groups. mdpi.comelectrochemsci.orgresearchgate.net The carboxylic acid group generally remains intact during polymerization, providing a site for further functionalization. electrochemsci.orgresearchgate.net

The synthesis of P3ABA can be initiated using an oxidant like ammonium (B1175870) persulfate. tandfonline.com The polymerization can be carried out in various media, including acidic solutions and deep eutectic solvents. tandfonline.comaip.org The properties of the resulting polymer, such as morphology and conductivity, can be influenced by the synthesis conditions, including the electrolyte used. aip.org For example, emulsion polymerization has been used to create hybrid nanocomposites of P3ABA with materials like multi-walled carbon nanotubes, resulting in improved crystallinity and thermal stability. tandfonline.com

Table 1: Polymerization Methods for this compound

| Polymerization Method | Oxidant/Initiator | Key Features |

|---|---|---|

| Chemical Oxidative Polymerization | Ammonium Persulfate | Can be performed at room temperature; allows for the synthesis of composites. tandfonline.com |

| Electrochemical Polymerization | - | Occurs on an electrode surface; allows for control over film thickness. aip.org |

Hydrogen Bonding Interactions in Cocrystals

3-Aminobenzoic acid readily forms cocrystals with other molecules through hydrogen bonding. publish.csiro.auresearchgate.net These interactions are fundamental to the formation and stability of the resulting crystal structures. The amino and carboxylic acid groups of this compound are both capable of acting as hydrogen bond donors and acceptors.

In cocrystals with 3,5-dinitrobenzoic acid, for example, extensive hydrogen-bonding networks are observed, involving all substituent functional groups. publish.csiro.auresearchgate.net These networks can involve both neutral molecules and instances of proton transfer between the amino group of this compound and the carboxylic acid of the coformer. publish.csiro.auresearchgate.net Similarly, in cocrystals with ligustrazine, O-H···N hydrogen bonds are formed between the tertiary amine of ligustrazine and the hydroxyl group of the carboxylic acid on this compound. mdpi.com

Table 2: Hydrogen Bonding in this compound Cocrystals

| Coformer | Hydrogen Bond Types | Resulting Supramolecular Architecture |

|---|---|---|

| 3,5-Dinitrobenzoic acid | N-H···O, O-H···O | Extensive hydrogen-bonding network. publish.csiro.auresearchgate.net |

| Ligustrazine | O-H···N | Chain-like structures forming a layered arrangement. mdpi.com |

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy (IR, Raman, SERS)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), serves as a powerful tool for identifying functional groups and probing the molecular structure of 3-aminobenzoate. americanlaboratory.com

Infrared (IR) and Raman Spectroscopy:

The IR and Raman spectra of 3-aminobenzoic acid and its metal complexes have been recorded and analyzed. nih.gov The vibrational spectra provide characteristic bands corresponding to the carboxylic acid and amino functional groups. For instance, in copolymers of aniline (B41778) and ethyl this compound, spectroscopic studies confirmed the incorporation of the this compound unit and the presence of the carbonyl group in the polymer chains. researchgate.net The assignment of vibrational bands is often supported by computational methods like Density Functional Theory (DFT). nih.gov Good correlations have been found between the wavenumbers of vibrational bands in the IR and Raman spectra of 3-aminobenzoates and the ionic potential, electronegativity, atomic mass, and affinity of metal cations in their salt forms. nih.gov

In a study of poly(3-aminobenzoic acid), vibration bands around 807 and 1176 cm⁻¹ were attributed to the out-of-phase C-H bonds of benzenoid rings and the in-phase C-H bonds of quinoid rings, respectively. researchgate.net Bands at 1337, 1505, and 1605 cm⁻¹ were indicative of the C-N stretching of benzenoid and quinoid rings and the C=C of aromatic rings. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS):

SERS is a highly sensitive technique used to analyze molecules adsorbed on or near rough metal surfaces, typically silver or gold nanoparticles. researchgate.net The technique has been applied to study aminobenzoic acids. sid.ir The enhancement of the Raman signal can be as high as 10¹⁰ times compared to conventional Raman spectroscopy, primarily due to electromagnetic and chemical enhancement mechanisms. researchgate.net SERS studies on aminobenzoic acid adsorbed on a silver colloid surface have been reported. sid.ir The enhancement factor in SERS is influenced by the type of functional groups present, with amino and carboxylic groups showing significant enhancement. americanlaboratory.com

A study on p-aminobenzoic acid demonstrated that the degree of signal enhancement in SERS can be in the range of 10⁴–10⁷. americanlaboratory.com SERS, in conjunction with DFT, has been used to study the adsorption behavior of molecules on silver nanoparticles. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C. nih.gov

For 3-aminobenzoic acid, ¹H NMR spectra in H₂O show chemical shifts at approximately 6.97, 7.28, and 7.29 ppm. nih.gov In the case of methyl this compound in CDCl₃, the proton shifts are observed at various positions, including aromatic protons and the methyl ester protons. chemicalbook.com For instance, ¹H NMR data for methyl m-aminobenzoate showed shifts at 7.39, 7.34, 7.198, 6.841, 3.872, and 3.72 ppm. chemicalbook.com

¹³C NMR spectroscopy is also employed to characterize the carbon skeleton. nih.gov The chemical shifts of both protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electronic environment and can be influenced by factors such as the presence of metal ions in alkali metal salts of 3-aminobenzoic acid. nih.gov Solid-state NMR (SSNMR) can provide crucial information regarding the structure, conformation, and the nature of charge carriers in polymeric forms of aminobenzoates. researchgate.net

Table 1: Selected ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 3-Aminobenzoic Acid | H₂O | 6.97, 7.28, 7.29 | nih.gov |

X-ray Diffraction (XRD) and Crystal Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement within crystalline materials. iastate.edu It provides definitive information on crystal structure, phase purity, and molecular packing. iastate.eduforcetechnology.com

A co-crystal of 3-aminobenzoic acid with 4-acetyl pyridine (B92270) was synthesized and its structure was determined by single-crystal X-ray diffraction (SCXRD). researchgate.net The study revealed that the co-crystal crystallizes in the monoclinic crystal system with the space group P2₁/n. researchgate.net The unit cell parameters were determined to be a = 7.573(11) Å, b = 10.718(11) Å, c = 15.77(2) Å, and β = 98.10(10)°. researchgate.net The crystal structure is stabilized by hydrogen bonding and π-π interactions, forming an R²₂(8) ring motif. researchgate.net

In polymers derived from 3-aminobenzoic acid, XRD is used to assess crystallinity. For instance, in a composite of poly(3-aminobenzoic acid) (PABA) and a cobalt zeolitic benzimidazolate framework (CoZIF), XRD analysis showed a decrease and shift in peak intensities, confirming the incorporation of CoZIF onto the PABA backbone and an improvement in the polymer's crystalline phase. researchgate.net The XRD patterns of pure poly(m-aminobenzoic acid) showed characteristic peaks at 17.5° and 40.0°. researchgate.net

Table 2: Crystal Data for a 3-Aminobenzoic Acid Co-crystal

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.573(11) | researchgate.net |

| b (Å) | 10.718(11) | researchgate.net |

| c (Å) | 15.77(2) | researchgate.net |

| β (°) | 98.10(10) | researchgate.net |

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions within the this compound molecule. nih.gov The absorption maxima provide information about the chromophores present in the molecule.

The UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The photophysical behavior of 3-aminobenzoic acid has been studied in various solvents, with solvatochromic models like Kamlet-Taft and Catalan being used to analyze the spectral changes. These studies indicate that the hydrogen bond donating ability of the solvent is a key factor influencing the spectral behavior. The electronic absorption bands have also been assigned using time-dependent density functional theory (TD-DFT).

For copolymers of aniline and ethyl this compound, UV-visible spectroscopy is used for characterization, helping to confirm the incorporation of the aminobenzoate units into the polymer chain. researchgate.net

Table 3: UV-Visible Absorption Maxima for 3-Aminobenzoic Acid

| Wavelength (nm) | Reference |

|---|---|

| 194 | sielc.com |

| 226 | sielc.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. etamu.edu It is used to evaluate the thermal stability of this compound and its derivatives.

TGA has been used to study polymers and composites containing this compound units. For example, the thermal stability of copolymers of aniline and 3-aminobenzoic acid was found to increase as the mole fraction of aniline in the feed decreased and was also affected by the incorporation of metal ions. researchgate.net In a study of a composite of poly(3-aminobenzoic acid) and a cobalt zeolitic benzimidazolate framework, TGA was used alongside differential thermal analysis (DTA) to characterize the material. researchgate.net TGA thermograms have also been recorded for various poly(aminobenzoate) derivatives to assess their thermal properties. polymer.or.krkoreascience.kr

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to complement and interpret experimental spectroscopic data.

DFT calculations are widely employed to investigate the structural, electronic, and vibrational properties of this compound and its analogs. nih.gov These studies often use functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to obtain optimized geometries, vibrational frequencies, and other molecular properties. researchgate.netresearchgate.net

DFT has been used to:

Predict stable conformers: Relaxed potential energy scans help in identifying the most stable conformations of the molecule.

Analyze vibrational spectra: Simulated spectra obtained from DFT calculations are compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. tandfonline.com

Investigate electronic properties: Frontier molecular orbitals (HOMO and LUMO) are calculated to understand the reactivity and stability of the molecule. tandfonline.com Time-dependent DFT (TD-DFT) is used to model electronic excitation and de-excitation processes. tandfonline.com

Study intermolecular interactions: DFT is used to analyze hydrogen bonding and other non-covalent interactions that stabilize crystal structures. researchgate.net For example, in the co-crystal of 3-aminobenzoic acid and 4-acetyl pyridine, DFT was used to study the optimized geometry and molecular electrostatic potential. researchgate.net

Explore solvation effects: The influence of solvents on the properties of 3-aminobenzoic acid has been investigated using models like the integral equation formalism of the polarizable continuum model (IEF-PCM) combined with TD-DFT.

DFT studies have also been performed on the interaction of aminobenzoate derivatives with graphene, predicting their potential use in sensor applications based on the enhancement of Raman activity. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.org

In computational studies of 3-aminobenzoic acid (3ABA), the HOMO-LUMO energy gap has been calculated to understand its chemical activity. A study involving a cocrystal of nitrofurantoin (B1679001) (NF) and 3ABA found that the cocrystal was more chemically active than either of its constituent components, as indicated by a smaller HOMO-LUMO gap for the cocrystal. rsc.orgresearchgate.net This suggests that the electronic properties of 3ABA are significantly altered upon interaction with other molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org For 3ABA, these calculations are crucial in predicting how it will interact in various chemical environments.

Table 1: Frontier Molecular Orbital Properties of 3-Aminobenzoic Acid

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. uni-muenchen.defaccts.de It localizes the wave function into Lewis-like structures, revealing donor-acceptor interactions that stabilize the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deijraset.com The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. malayajournal.orgijraset.com

In molecules similar to this compound, MEP maps show that the most negative potential is typically localized on electronegative atoms like oxygen, while positive potentials are found around hydrogen atoms. researchgate.netijraset.com For this compound, the oxygen atoms of the carboxyl group would be expected to be the most electron-rich sites (red), and the hydrogen atoms of the amino group and the aromatic ring would be electron-deficient (blue/green). This distribution of potential governs how the molecule interacts with other polar molecules and ions, including its hydrogen bonding behavior. researchgate.netuni-muenchen.de

Hyperpolarizability Calculations

Hyperpolarizability calculations are used to determine the non-linear optical (NLO) properties of a molecule. sciensage.info The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. sciensage.info

Theoretical calculations on related aminobenzoic acid derivatives have shown that the presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups can lead to significant NLO responses. uou.ac.in The first-order hyperpolarizability (β) is a third-rank tensor, and its magnitude is a crucial measure of second-order NLO activity. sciensage.info For this compound, DFT calculations would be used to compute these properties, providing insight into its potential as an NLO material. Studies on para-aminobenzoic acid have demonstrated that its NLO activity can be enhanced when complexed with metal nanoparticles, a principle that could also apply to the meta-substituted isomer. uou.ac.in

Table 2: Calculated NLO Properties

| Parameter | Value for this compound |

|---|---|

| Dipole Moment (μ) | Data not available in search results |

| Polarizability (α) | Data not available in search results |

Potential Energy Surface (PES) Scans and Conformational Analysis

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule and identify its stable conformers. uni-muenchen.descholaris.ca This is typically done by systematically changing specific dihedral angles and performing a constrained geometry optimization at each step. uni-muenchen.de

For this compound, PES scans would be essential to understand the rotational barriers and preferred orientations of the amino (-NH2) and carboxylic acid (-COOH) functional groups relative to the benzene (B151609) ring. The analysis identifies the global minimum energy conformer, which is the most stable structure, as well as other local minima that may be accessible at room temperature. ijstr.orgcore.ac.uk This information is fundamental to understanding the molecule's three-dimensional shape and how its structure influences its chemical and physical properties.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions. researchgate.net

In studies involving 3-aminobenzoic acid, QTAIM has been used to analyze the hydrogen bonds formed in its cocrystals. rsc.orgresearchgate.net The analysis focuses on the properties at the bond critical points (BCPs) that connect two interacting atoms. wiley-vch.de The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP characterize the interaction. For instance, QTAIM analysis has confirmed the presence of moderate N–H⋯O and O–H⋯O hydrogen bonds in a cocrystal of nitrofurantoin and 3-aminobenzoic acid. rsc.orgresearchgate.net This method provides a powerful tool for quantifying the strength and nature of the non-covalent interactions that dictate the supramolecular assembly of this compound. brad.ac.ukmdpi.com

Reduced Density Gradient (RDG) and Isosurface Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in real space. researchgate.netacs.org It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting plot reveals different types of interactions: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). researchgate.net

This analysis has been applied to systems containing 3-aminobenzoic acid to study long-range forces and steric effects. rsc.orgresearchgate.net By generating RDG isosurfaces, which are color-coded based on the interaction type, a visual map of the non-covalent interactions within the molecular system can be created. rsc.org For the 3-aminobenzoic acid cocrystal, RDG and isosurface analysis confirmed the QTAIM findings, indicating that the hydrogen bonding interactions are of moderate strength. rsc.orgresearchgate.net

Biochemical and Enzymatic Transformations of 3 Aminobenzoate

Role in Microbial Metabolism

3-Aminobenzoate (3-ABA) and its isomers are crucial building blocks for a diverse range of microbial natural products. The metabolic pathways involving these compounds are of significant interest due to the bioactive properties of their downstream products.

Relationship to Shikimate Pathway Metabolites

The biosynthesis of this compound is intricately linked to the shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids. rutgers.edunih.govfrontiersin.org While the ortho- and para-isomers of aminobenzoate, anthranilate and p-aminobenzoate (PABA) respectively, are derived from the shikimate pathway intermediate chorismate, the meta-isomer, this compound, is not. researchgate.netebi.ac.uk Instead, a recently identified biosynthetic pathway for 3-ABA utilizes 3-dehydroshikimic acid (DHS), another key intermediate of the shikimate pathway. rutgers.edu This pathway employs a specific aminotransferase/3-ABA synthase to convert DHS into 3-ABA, using L-glutamic acid as the amino donor. rutgers.edunih.gov

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates, including 3-dehydroquinate (B1236863) (DHQ) and 3-dehydroshikimate (DHS), to ultimately form chorismate. frontiersin.orgbioone.org The discovery that 3-ABA biosynthesis hijacks a shikimate pathway intermediate highlights the metabolic plasticity within microorganisms to generate diverse aromatic compounds.

Enzymatic Generation of Aminobenzoate Isomers

The enzymatic generation of aminobenzoate isomers is a key area of research. While anthranilate and PABA are synthesized from chorismate, the production of 3-ABA follows a distinct route. researchgate.netebi.ac.uk The enzyme responsible for this transformation is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, designated PctV, which is encoded within the pactamycin (B1678277) biosynthetic gene cluster. nih.gov This enzyme catalyzes the conversion of 3-dehydroshikimate to this compound, a reaction involving a transamination and two dehydration steps. nih.gov

The discovery of PctV as a dedicated 3-ABA synthase provides a significant insight into the specialized metabolic capabilities of microorganisms. nih.gov The enzymatic mechanisms for producing various hydroxylated forms of this compound, which are precursors to a range of important natural products, are also under investigation. researchgate.net For instance, the 5-hydroxy derivative of this compound is a starter unit for the biosynthesis of rifamycins (B7979662) and ansamitocins. researchgate.net

Biotransformation by Specific Microbial Strains (e.g., Comamonas sp. QT12)

The aerobic degradation of this compound has been studied in various bacterial strains. Gram-negative bacteria, such as those from the genus Comamonas, have been shown to utilize this compound as a sole source of carbon, nitrogen, and energy. nih.govoup.comresearchgate.net

Comamonas sp. strain QT12, isolated from activated sludge, demonstrates a specific pathway for this compound degradation. researchgate.netnih.gov In this strain, the initial step involves the hydroxylation of this compound to form 5-aminosalicylate (B10771825). researchgate.netnih.gov This reaction is catalyzed by a flavin-dependent monooxygenase called this compound 6-monooxygenase, encoded by the mabA gene. nih.gov The 5-aminosalicylate is then further metabolized through ring cleavage by 5-aminosalicylate 1,2-dioxygenase, an enzyme encoded by the mabB gene. researchgate.netnih.gov Disruption of the mabA gene in Comamonas sp. QT12 results in the inability of the mutant to grow on or convert this compound. nih.gov

**Interactive Data Table: Enzymes in this compound Degradation by *Comamonas sp. QT12***

| Gene | Enzyme | Function | Substrate | Product |

|---|---|---|---|---|

| mabA | This compound 6-monooxygenase | Hydroxylation | This compound | 5-Aminosalicylate |

| mabB | 5-aminosalicylate 1,2-dioxygenase | Aromatic ring cleavage | 5-Aminosalicylate | cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate |

Biosynthesis Pathways Involving this compound

Biosynthesis of Pactamycin and Related Compounds

This compound is a crucial precursor in the biosynthesis of several bioactive natural products, most notably the aminocyclitol antibiotic pactamycin. nih.govspringernature.com Pactamycin, produced by Streptomyces pactum, exhibits broad-spectrum toxicity by inhibiting protein synthesis. springernature.com Its complex structure includes a highly decorated aminocyclopentitol ring attached to a 3-aminoacetophenone moiety, which is derived from this compound. nih.govspringernature.com

The biosynthetic pathway of pactamycin has been a subject of extensive research. springernature.com Stable-isotope experiments have confirmed the origin of the 3-aminoacetophenone moiety from the shikimate pathway via this compound. nih.gov The biosynthesis involves the activation of this compound by an adenylation enzyme, PctU, and its subsequent ligation to an acyl carrier protein (ACP). researchgate.net This is followed by a series of reactions catalyzed by a set of discrete polyketide synthase proteins to form a 3-[3-aminophenyl]3-oxopropionyl-ACP intermediate. springernature.com This intermediate is then glycosylated, a key step leading to the formation of the aminocyclopentitol core of pactamycin. springernature.com Understanding this pathway has opened avenues for the mutasynthesis of pactamycin analogues with potentially improved pharmacological properties. acs.org

Role of PLP-Dependent Enzymes (e.g., PctV)

Pyridoxal 5'-phosphate (PLP)-dependent enzymes play a versatile and essential role in a vast array of metabolic reactions, including the biosynthesis of non-canonical amino acids. beilstein-institut.de In the context of this compound metabolism, the PLP-dependent enzyme PctV is of central importance. nih.gov

PctV, a this compound synthase from Streptomyces pactum, catalyzes the direct conversion of 3-dehydroshikimate (DHS) into this compound. rutgers.edunih.gov This single enzyme performs a multi-step reaction that includes a transamination with L-glutamate as the amino donor, followed by two dehydration steps. nih.gov The discovery of PctV provided the first report of a simple 3-ABA synthase in nature. nih.gov

Mutational studies of PctV have been conducted to elucidate its complex reaction mechanism. nih.gov For instance, the mutation K276R led to the accumulation of a quinonoid intermediate, providing clear evidence for its involvement in the formation of 3-ABA. nih.gov These studies have revealed that specific amino acid residues in the active site of PctV, such as Lys276, play multiple catalytic roles, including acting as an acid/base catalyst during the dehydration of the quinonoid intermediate. nih.gov The characterization of PctV not only sheds light on the biosynthesis of pactamycin but also highlights the remarkable catalytic power of PLP-dependent enzymes.

Formation of 3-amino-5-hydroxybenzoate (AHBA)

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a crucial precursor for a wide range of significant natural products, including ansamycin (B12435341) and mitomycin antibiotics, occurs through the aminoshikimate pathway. nih.govnih.gov This pathway represents a variation of the shikimate pathway. The formation of AHBA is a multi-step enzymatic process, with the final step involving the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid. asm.orgoup.com

This terminal reaction is catalyzed by the enzyme AHBA synthase, a pyridoxal 5'-phosphate (PLP) dependent enzyme. asm.org The gene responsible for encoding AHBA synthase has been identified and serves as a valuable tool in genetic screening efforts to discover new natural products derived from AHBA. nih.gov The enzyme itself is a dimer, and its active site is composed of residues from both subunits, indicating that its dimeric form is essential for its catalytic function. asm.org Mechanistic studies have revealed that the enzyme-bound PLP forms a Schiff base with the amino group of its substrate, facilitating both a dehydration and a stereospecific enolization to produce the aromatic AHBA product. oup.com

Enzymatic Degradation Pathways

The aerobic microbial degradation of this compound has been elucidated, primarily in Gram-negative bacteria such as Comamonas species. The pathway involves an initial hydroxylation followed by aromatic ring cleavage.

Ring-Cleavage Dioxygenases (e.g., 5-Aminosalicylate 1,2-Dioxygenase)

A key step in the catabolism of this compound is the cleavage of the aromatic ring of its downstream intermediate, 5-aminosalicylate (5ASA). This reaction is catalyzed by 5-aminosalicylate 1,2-dioxygenase, a type of extradiol ring-cleavage dioxygenase. nih.govasm.org In Comamonas sp. strain QT12, this enzyme is encoded by the mabB gene. asm.orgresearchgate.net

The enzyme catalyzes the cleavage of the 5ASA aromatic ring to produce cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate, incorporating two oxygen atoms from a dioxygen molecule into the product. asm.org 5-Aminosalicylate 1,2-dioxygenase is a nonheme iron dioxygenase and requires ferrous iron (FeII) for its catalytic activity. asm.org The expression of this enzyme is inducible; its activity is detected in bacterial cells grown with this compound or 5-aminosalicylate but not in those grown in complex media. nih.govoup.com Disruption of the mabB gene in Comamonas sp. strain QT12 results in the loss of the ability to grow on this compound, confirming that 5ASA is the physiological substrate of the MabB enzyme in this degradation pathway. asm.org

| Enzyme | Gene | Organism | Substrate | Product | Cofactor |

| 5-Aminosalicylate 1,2-Dioxygenase | mabB | Comamonas sp. strain QT12 | 5-Aminosalicylate | cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate | Fe(II) |

Hydroxylase Activity (e.g., this compound 6-Hydroxylase)

The initial enzymatic step in the aerobic degradation of this compound is its hydroxylation to form 5-aminosalicylate. nih.govresearchgate.net This reaction is catalyzed by this compound 6-hydroxylase. In Comamonas sp. strain QT12, this enzyme is encoded by the mabA gene. researchgate.netresearchgate.net A mutant with a disrupted mabA gene is unable to convert this compound, establishing this hydroxylation as an essential step in the degradation pathway. researchgate.net

This compound 6-hydroxylase is a flavoprotein that utilizes a tightly bound but non-covalent FAD as a prosthetic group and requires NADH as an external electron donor. researchgate.netresearchgate.net The enzyme incorporates one oxygen atom from dioxygen into the this compound substrate to yield 5-aminosalicylate. researchgate.net For some other hydroxylases, such as 3-hydroxybenzoate 6-hydroxylase from Pseudomonas alcaligenes, this compound can act as a substrate, although the catalytic efficiency is significantly lower compared to their primary substrates. researchgate.netnih.gov

| Substrate | Apparent Km (µM) | kcat (s-1) |

|---|---|---|

| This compound | 158.51 ± 4.74 | 6.49 ± 0.17 |

| NADH | 189.85 ± 55.70 | 7.41 ± 1.39 |

Chemoattraction and Microbial Responses

Certain bacteria exhibit a chemotactic response to aminobenzoate isomers, including this compound. This behavioral response, which allows bacteria to move towards or away from chemical stimuli, can provide a significant advantage for survival and biodegradation in various environments. nih.gov

Studies on Pseudomonas strains have demonstrated that they are chemotactic towards 2-, 3-, and 4-aminobenzoate (B8803810). nih.gov This chemotactic response is not constitutive but is inducible. For instance, in Pseudomonas putida PRS2000, the response to aminobenzoates is observed when the cells are grown under conditions that also induce chemotaxis towards benzoate (B1203000). nih.gov Notably, this chemoattraction is not limited to strains that can utilize the compounds as a growth substrate. The ability to sense and move towards these aromatic compounds can enhance the potential for their biodegradation in contaminated environments. nih.gov

The molecular basis for this chemoattraction involves chemoreceptors. In Pseudomonas putida KT2440, a chemoreceptor with a broad ligand-binding range, PcaY_PP, has been shown to recognize a variety of C6-ring containing carboxylic acids, including 4-aminobenzoate, and mediate a chemotactic response. frontiersin.org While this specific receptor was studied with the 4-isomer, it exemplifies a mechanism by which bacteria can detect aminobenzoates in their environment. The chemotactic response of bacteria to pollutants and plant-derived aromatic molecules is a well-documented phenomenon. nih.govoup.com

| Strain | Growth Condition | Chemoattractant | Response |

|---|---|---|---|

| P. putida PRS2000 | Benzoate-induced | This compound | Positive |

| P. putida TW3 | Benzoate-induced | This compound | Positive |

| Pseudomonas sp. 4NT | Benzoate-induced | This compound | Positive |

Applications of 3 Aminobenzoate and Its Derivatives in Materials Science

Polymer and Copolymer Synthesis

The bifunctional nature of 3-aminobenzoate allows it to be readily polymerized or copolymerized through various chemical pathways, leading to a diverse range of polymeric materials.

Copolymerization of aniline (B41778) with 3-aminobenzoic acid (3-ABA) and its esters, such as ethyl this compound (EAB) and butyl this compound (BAB), is a key strategy to improve the processability of polyaniline (PANI), a well-known conducting polymer. The incorporation of this compound units introduces functional groups that can enhance solubility in common solvents, a significant challenge with homopolyaniline.

Chemical oxidation is a common method for synthesizing these copolymers, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium. tandfonline.com The properties of the resulting copolymers, including their electrical conductivity, can be tuned by adjusting the molar ratio of the comonomers. For instance, copolymers of aniline and EAB have been synthesized and characterized, demonstrating that the final material's properties are dependent on the synthesis conditions. researchgate.net Research has shown that poly(aniline-co-3-aminobenzoic acid) can be synthesized to create polyanilines that are soluble in aqueous basic media. capes.gov.br The introduction of the carboxyl group from 3-aminobenzoic acid allows for this increased solubility and provides a site for further functionalization. capes.gov.br

The electrical properties of these copolymers are of significant interest. Studies have shown that higher conductivities can be achieved when the polymers and copolymers are doped with acids like hydrochloric acid. researchgate.net The structure and final composition of materials such as poly(aniline-co-ethyl this compound) have been investigated using techniques like solid-state NMR to understand the relationship between structure and properties. researchgate.net

To further enhance the properties of this compound-based polymers, they are often incorporated into nanocomposites. These materials combine the processability and functionality of the copolymer with the unique properties of nanomaterials.

A common approach involves blending copolymers like poly(aniline-co-butyl this compound) (ANI-co-BAB) or poly(aniline-co-ethyl this compound) (ANI-co-EAB) with other polymers such as poly(styrene-alt-maleic acid) (PSMAC) and polystyrene (PS). tandfonline.comtandfonline.com This solution blending method results in conductive composite films with good homogeneity and flexibility. tandfonline.com The electrical conductivity of these nanocomposites is a key parameter. For example, composites of (ANI-co-BAB)/PSMAC/PS have shown higher conductivity compared to their (ANI-co-EAB)/PSMAC/PS counterparts. tandfonline.comresearchgate.net

| Composite System | Electrical Conductivity (S/cm) |

| (ANI-co-EAB)/PSMAC/PS | 2.4 x 10⁻⁴ |

| (ANI-co-BAB)/PSMAC/PS | 3.1 x 10⁻⁴ |

This table presents a comparison of the electrical conductivity of two different conductive nanocomposites based on this compound derivatives. Data sourced from tandfonline.com.

3-Aminobenzoic acid can be polymerized with (chloromethyl)oxirane, also known as epichlorohydrin (B41342), to form synthetic polymers with a range of potential applications. ontosight.ai This polymerization can proceed via condensation or addition polymerization, depending on the desired polymer structure and properties. ontosight.ai

The resulting polymer's characteristics, such as solubility, melting point, and reactivity, are influenced by the synthesis conditions, including the monomer ratio and the catalysts used. ontosight.ai These polymers consist of repeating units of 3-aminobenzoic acid linked to epichlorohydrin units. ontosight.ai Due to their potential for strong bond formation and chemical resistance, these materials are being explored for use in coatings, adhesives, and composite materials. ontosight.ai Further research is ongoing to fully characterize the properties and potential uses of these polymers. ontosight.ai

The direct polymerization of 3-aminobenzoic acid (3-ABA) can lead to the formation of poly(3-aminobenzoic acid) (P3ABA) with controlled nanostructures. The morphology of these nanostructures can be influenced by the reaction conditions. For instance, various shapes such as rods and spherical structures have been synthesized through chemical oxidative polymerization. researchgate.net

P3ABA nanostructures have been combined with other materials to create functional composites. For example, a composite of P3ABA and a cobalt zeolitic benzimidazolate framework (CoZIF) was synthesized via in situ chemical oxidation polymerization. mdpi.com This resulted in a material with a rough surface morphology and enhanced thermal stability compared to the pure polymer. mdpi.com Similarly, P3ABA has been used as a support for silver nanoparticles (AgNPs) to create non-enzymatic electrochemical sensors, demonstrating the film-forming ability of the polymer. mdpi.com The synthesis of P3ABA for these applications is typically carried out in an acidic solution using an initiator like ammonium persulfate. mdpi.com

Ionic liquids (ILs) have emerged as green and effective solvents and dopants for the polymerization of monomers like 3-aminobenzoic acid. researchgate.net The use of acidic ionic liquids can influence the morphology and properties of the resulting poly(3-aminobenzoic acid). researchgate.net For example, polymerization of 3-ABA in the presence of acidic ILs based on imidazole (B134444) and pyridine (B92270) has been shown to alter the morphology of P3ABA from granular to other forms and to produce a more crystalline polymer. researchgate.netresearchgate.net

The electrical conductivity of P3ABA can be significantly enhanced when synthesized in ionic liquids. Research has demonstrated that P3ABA synthesized in specific acidic ionic liquids exhibits higher electrical conductivity compared to bare P3ABA. researchgate.netresearchgate.net Furthermore, the solubility and viscosity of P3ABA in polar organic solvents are also improved when synthesized in these ionic liquids. researchgate.net Deep eutectic solvents, a class of ionic liquids, have also been used as a medium for the enzyme-catalyzed polymerization and copolymerization of aniline and 3-aminobenzoic acid. mdpi.com

| Polymerization Medium | Electrical Conductivity (S/cm) |

| Bare P3ABA | 0.20 |

| P3ABA-[IMBS][Cl] | 0.22 |

| P3ABA-[HPy]HSO4] | 0.28 |

| P3ABA-[PyCAA][HSO4] | 0.30 |

This table illustrates the effect of different acidic ionic liquids on the electrical conductivity of Poly(3-aminobenzoic acid). Data sourced from researchgate.netresearchgate.net.

Poly(3-aminobenzoic acid) Nanostructures

Advanced Material Properties Derived from this compound Structures

The incorporation of this compound into polymer structures imparts a range of advanced material properties. The presence of the carboxylic acid group enhances solubility and provides a reactive site for further functionalization, which is a significant advantage over unsubstituted polyaniline. capes.gov.brmdpi.com This allows for the creation of materials with tailored functionalities, such as the attachment of bioactive molecules.

Polymers and copolymers derived from this compound often exhibit valuable electrical and electrochemical properties. For instance, P3ABA and its composites are electroactive and have been investigated for applications in electrochemical sensors and as electrocatalysts. mdpi.commdpi.com The conductivity of these materials can be tuned through doping and by controlling the polymer's structure and morphology. researchgate.netresearchgate.net

Furthermore, these materials can possess enhanced thermal stability. For example, the formation of a composite between P3ABA and a cobalt zeolitic benzimidazolate framework led to an improvement in the thermal stability of the polymer. mdpi.com Bio-based polymers derived from aminobenzoic acid derivatives have also shown ultrahigh thermal resistance. researchgate.net The combination of conductivity, processability, and functionality makes this compound-based materials highly promising for a variety of advanced applications in materials science.

Thermal Stability Enhancements

Derivatives of this compound have been shown to improve the thermal stability of various polymeric materials. The incorporation of these compounds into polymer backbones can increase the material's resistance to degradation at elevated temperatures.